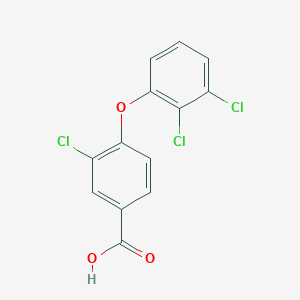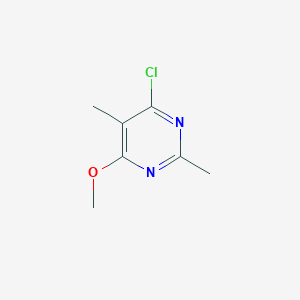
4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Descripción general
Descripción
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine or related compounds often involves reactions with organolithium reagents . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-tributylstannylpyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine is 1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a solid compound . Its molecular weight is 172.61 g/mol . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Aplicaciones Científicas De Investigación
Antifungal Activity
4-Chloro-6-methoxy-2,5-dimethylpyrimidine derivatives have been identified as promising antifungal agents. Synthesized compounds, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and related derivatives, showed significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. Notably, Aspergillus terreus was more affected by these compounds, indicating their potential as antifungal agents in pharmaceutical applications (Jafar et al., 2017).
Crystallography and Molecular Structure
Studies have highlighted the diverse crystallographic structures and molecular interactions of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine derivatives. For instance, pyrimidines and aminopyrimidines, integral to DNA, form complex crystalline structures, demonstrating varied tautomeric forms and hydrogen bonding patterns, contributing to molecular recognition processes crucial for targeted drug action (Rajam et al., 2017).
Antiangiogenic Properties
Some derivatives of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine exhibit potent antiangiogenic effects, as observed in silico studies. These compounds, especially those like 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, showed significant binding energy and RMSD values, suggesting their potential as effective antiangiogenic agents (Jafar & Hussein, 2021).
Molecular Interactions and Complex Formation
The compound's ability to form proton transfer complexes and engage in charge transfer complexation with various acceptors like iodine indicates its potential in developing new chemical entities with specific properties. Such interactions have implications in various fields, including materials science and pharmaceuticals (Rabie et al., 2007; Habeeb et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 4-Chloro-6-methoxy-2,5-dimethylpyrimidine.
Mecanismo De Acción
Target of Action
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an electron donor and forms charge transfer complexes .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Action Environment
The action of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and solvent, can affect the efficacy and stability of the compound.
Propiedades
IUPAC Name |
4-chloro-6-methoxy-2,5-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZFJGIKRCBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2,5-dimethylpyrimidine | |
CAS RN |
102074-10-2 | |
| Record name | 4-chloro-6-methoxy-2,5-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



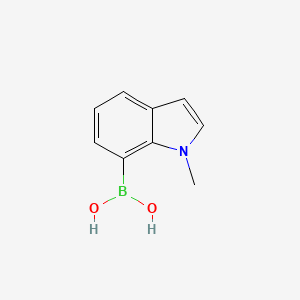
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
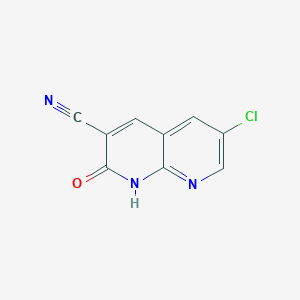
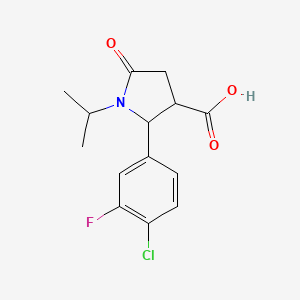
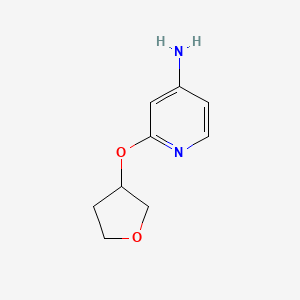
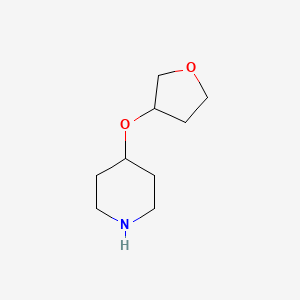

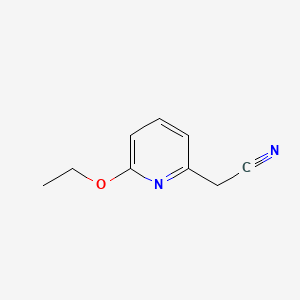



![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
